molecular formula C21H23N3O4 B2711065 N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide CAS No. 899951-17-8

N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B2711065
CAS No.: 899951-17-8
M. Wt: 381.432
InChI Key: TXCLAKMXHBSZJX-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a synthetic small molecule designed for exploratory biological research, particularly in the field of oncology. This compound features a piperidine-carboxamide core, a structural motif present in several investigated therapeutic agents . Its design incorporates key pharmacophores that researchers are studying for their potential to interact with multiple cellular targets. Compounds with analogous piperidine-carboxamide structures have been reported to exhibit significant anti-angiogenic properties, effectively blocking the formation of new blood vessels in model systems such as the chick chorioallantoic membrane (CAM) assay, which is a critical mechanism for inhibiting tumor growth and metastasis . Furthermore, research on structurally related molecules suggests a potential to interact with genetic material. These analogs have demonstrated the ability to bind and cleave DNA in assays involving calf thymus DNA, indicating a possible cytotoxic mechanism that can be leveraged to study programmed cell death in malignant cells . The presence of specific electron-donating and withdrawing groups on the aromatic rings is a subject of ongoing research, as these features are believed to fine-tune the compound's potency and its dual anti-angiogenic and DNA-cleaving activities . This product is intended for non-clinical laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-15-9-11-17(12-10-15)23(21(26)22-13-4-3-5-14-22)20(25)18-7-6-8-19(16(18)2)24(27)28/h6-12H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCLAKMXHBSZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of neuroprotection and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C23H29N3O2C_{23}H_{29}N_{3}O_{2} and a molecular weight of approximately 379.5 g/mol. The structural configuration includes a piperidine ring, which is significant for its pharmacological properties.

Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms:

  • Enzyme Inhibition : Many derivatives of piperidine have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibitory activity against these enzymes is crucial for the treatment of neurodegenerative diseases such as Alzheimer's.
  • Neuroprotective Effects : Compounds that can cross the blood-brain barrier (BBB) and exhibit neuroprotective properties are of particular interest. Studies have shown that certain piperidine derivatives can reduce oxidative stress and inflammation in neuronal cells, contributing to their neuroprotective activity.

In Vitro Studies

  • AChE and BuChE Inhibition :
    • A study found that related compounds demonstrated significant inhibition of AChE with IC50 values ranging from 0.2 to 0.5 μM, indicating strong potential for neuroprotective applications .
    • Another investigation reported that the introduction of specific substituents on the piperidine ring enhanced BuChE inhibitory activity, suggesting structure-activity relationships (SAR) that can guide further development .
  • Neurotoxicity Assessment :
    • In vitro assays using SH-SY5Y cells showed that certain derivatives did not induce neurotoxicity at concentrations up to 50 μM, highlighting their safety profile for potential therapeutic use .

In Vivo Studies

  • Animal Models :
    • Administration of similar piperidine derivatives in scopolamine-induced Alzheimer’s disease models led to significant improvements in cognitive function, measured through behavioral tests such as the Morris water maze . This suggests that this compound may have analogous effects.

Case Study 1: Neuroprotective Effects

In a study examining the effects of piperidine derivatives on oxidative stress in neuronal cells, it was demonstrated that these compounds could significantly reduce reactive oxygen species (ROS) production. This reduction was attributed to the compound's ability to modulate the NF-κB signaling pathway, which is crucial in inflammatory responses .

Case Study 2: Cognitive Enhancement

In another investigation, a derivative similar to this compound was tested on mice with induced memory deficits. The results indicated marked improvements in memory retention and learning capabilities, supporting its potential use in cognitive enhancement therapies .

Summary Table of Biological Activities

Activity TypeObservationsReference
AChE InhibitionIC50 = 0.23 μM
BuChE InhibitionSignificant inhibition observed
Neuroprotective EffectsReduced ROS production; safe up to 50 μM
Cognitive EnhancementImproved performance in memory tests

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in the realm of medicinal chemistry, particularly as a lead compound for drug development. Its structural features allow for modifications that can enhance biological activity and selectivity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anti-tumor agent. For instance, research indicates that derivatives of piperidine compounds can inhibit tumor cell proliferation and migration. In vitro assays demonstrated that these compounds trigger ferroptosis in tumor cells, suggesting a mechanism involving the modulation of the KEAP1-NRF2-GPX4 axis, which is crucial for cellular antioxidant responses .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCompoundMechanismIC50 (µM)Effect
PMSANRF2 inhibition< 5Inhibits proliferation and induces ferroptosis
VariousCytotoxicityVariesEffective against multiple cancer cell lines

Antiparasitic Applications

The compound's derivatives have shown efficacy against parasitic infections, particularly Trypanosomiasis caused by Trypanosoma brucei. A phenotypic screening approach identified several analogs with potent antiparasitic activity, demonstrating the potential for developing new therapies against this disease .

Synthesis and Structural Modifications

The synthesis of N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide involves several steps that allow for structural modifications to optimize pharmacological properties. Various synthetic routes have been explored to enhance yield and purity, which are critical for further biological evaluation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide with key analogs from the evidence, focusing on structural features, molecular weight, biological activity, and synthesis yield:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Activity / Target Yield / Source
Target Compound 2-methyl-3-nitrobenzoyl, 4-methylphenyl ~395.4 (estimated) Not reported (analog-based inference) N/A
Compound 14 () 5-chloro-2-oxo-benzodiazol-1-yl, 4-methylphenyl 404.08 8-Oxo-Guanine Glycosylase inhibitor 85% (General Procedure A)
Compound 5 () 2-methylphenyl, aminoethyl ~313.8 (estimated) TAAR1 agonist candidate 98%
PF3845 () Trifluoromethylpyridinyloxy-benzyl, pyridin-3-yl ~449.4 (estimated) GPCR modulator (unspecified) Not reported
Compound in Cyclopentylamino, trifluoromethyl, 2-fluoro-6-methylbenzoyl ~604.6 (estimated) Not reported Not reported

Key Observations:

Methyl groups (e.g., 4-methylphenyl in the target compound and Compound 14) enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Synthetic Efficiency :

  • High yields (85–120%) in compounds suggest that piperidine carboxamide derivatives are synthetically accessible via isocyanate coupling or similar methods . The target compound may follow analogous routes.

compounds target TAAR1, a GPCR involved in neuropsychiatric disorders, indicating structural versatility for diverse applications .

Research Findings and Implications

  • Structural Flexibility : Piperidine carboxamides tolerate diverse substituents (e.g., nitro, chloro, fluoro, aryl), enabling fine-tuning of pharmacodynamic and pharmacokinetic profiles .
  • Unmet Needs : The target compound’s nitro group remains understudied in the context of GPCR or enzyme modulation. Further in vitro assays (e.g., IC50 determination, receptor binding studies) are warranted.
  • Synthetic Challenges: While reports yields >90% for aminoethyl derivatives, steric hindrance from the nitro group in the target compound may necessitate optimized reaction conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving amide coupling and nitro-group introduction. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or DCC in anhydrous DMF under nitrogen .
  • Nitro-group placement : Nitration at the 3-position of the benzoyl group requires controlled HNO₃/H₂SO₄ conditions to avoid over-nitration .
  • Optimization : Monitor reaction progress via TLC and adjust temperature (e.g., 0–5°C for nitration) and stoichiometry (1.2–1.5 eq. nitro precursor) to maximize yield (>65%) .
    • Validation : Confirm intermediate purity using HPLC (≥95%) and characterize final product via 1^1H/13^{13}C NMR and high-resolution mass spectrometry .

Q. How can structural integrity and purity of this compound be validated post-synthesis?

  • Analytical workflow :

  • NMR : Assign aromatic protons (δ 7.2–8.1 ppm for nitrobenzoyl) and piperidine carbons (δ 40–50 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode to confirm [M+H]⁺ (e.g., m/z 424.2) .
  • XRD : Resolve steric hindrance between the 2-methyl and 3-nitro groups on the benzoyl moiety .
    • Purity thresholds : ≥98% by reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates (IC₅₀ determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ <10 µM indicating therapeutic potential .
    • Receptor binding : Radioligand displacement assays for GPCRs (e.g., CB1 or dopamine receptors) using 3^3H-labeled antagonists .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence bioactivity and metabolic stability?

  • Mechanistic insights :

  • Electron-withdrawing effects : The nitro group enhances electrophilicity, potentially increasing target binding but reducing metabolic stability via cytochrome P450 oxidation .
  • Metabolic profiling : Use liver microsomes (human/rat) with LC-MS/MS to identify primary metabolites (e.g., nitro-reduction to amine) .
    • Comparative studies : Synthesize analogs with halogens (Cl, F) at the 3-position to assess trade-offs between potency and stability .

Q. What computational strategies can predict binding modes and selectivity of this compound?

  • Modeling approaches :

  • Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., CB1 receptor) to identify key interactions (e.g., hydrogen bonding with K3.28 residue) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
    • Selectivity screening : Compare binding energies across homologous proteins (e.g., CB1 vs. CB2 receptors) to optimize specificity .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?

  • Pharmacokinetic optimization :

  • Structural modifications : Introduce PEG linkers or methyl groups on the piperidine ring to reduce CYP3A4-mediated metabolism .
  • Formulation : Nanoencapsulation (liposomes) to enhance bioavailability (tested in rodent models via oral gavage) .
    • Analytical validation : Quantify plasma concentrations using LC-MS/MS with a LLOQ of 1 ng/mL .

Q. How to resolve contradictions in bioactivity data across different assay platforms?

  • Case example : Discrepancies in IC₅₀ values between enzyme inhibition and cell-based assays.

  • Troubleshooting :
  • Verify assay conditions (e.g., ATP concentrations in kinase assays) .
  • Assess membrane permeability via PAMPA (artificial membrane assay) .
  • Advanced analytics : Use SPR (surface plasmon resonance) to measure direct binding kinetics (kₐₙ, kₒff) .

Methodological Tables

Parameter Synthesis Bioactivity PK/PD
Key TechniqueMulti-step amide coupling Kinase inhibition assays LC-MS/MS quantification
Critical ChallengeNitro-group regioselectivity Off-target receptor binding CYP-mediated metabolism
Optimization StrategyLow-temperature nitration Structural analog screening PEGylation

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